2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-10-9-20-5-7-21(8-6-20)18(23)16-1-2-17(19-13-16)25-14-15-3-11-24-12-4-15/h1-2,13,15,22H,3-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGUDRQFXSFDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under controlled conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the piperazine ring reacts with ethylene oxide.
Synthesis of the Pyridine Ring: The pyridine ring is synthesized separately through a series of reactions involving the condensation of aldehydes with ammonia and subsequent cyclization.
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring is formed through the acid-catalyzed cyclization of 1,5-hexanediol.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine and tetrahydropyran derivatives using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, modulating their activity. The pyridine ring can interact with enzymes, inhibiting their function. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyridine ring distinguishes it from analogs with pyridazine (a diazine with two adjacent nitrogen atoms). Pyridazine’s electron-deficient nature could influence receptor binding compared to pyridine.
Substituent Analysis
a) Oxan-4-yl Methoxy vs. Phenyl/Carbonitrile Groups
- Target Compound : The oxan-4-yl methoxy group introduces a polar, oxygen-rich substituent, likely enhancing aqueous solubility compared to phenyl groups.
b) Piperazine Modifications
- Target Compound : The 2-hydroxyethyl group on piperazine increases hydrophilicity.
- 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol (CAS 1293129-83-5): Features a hydroxymethylpyridazine core and ethanol tail, yielding a lower molecular weight (238.29 g/mol) and higher predicted solubility.
Physicochemical and Bioactivity Insights
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural formula.
Research Findings and Implications
- Solubility and Bioavailability : The oxan-4-yl methoxy group in the target compound likely balances lipophilicity and polarity, whereas phenyl-substituted analogs (e.g., CAS 362661-29-8) may suffer from poor solubility. The hydroxymethyl derivative (CAS 1293129-83-5) demonstrates superior solubility due to its smaller size and polar groups.
- Receptor Binding : Pyridazine-based compounds (e.g., CAS 362661-29-8) may exhibit stronger hydrogen-bonding interactions with targets like kinases, whereas the target compound’s pyridine core could favor different binding modes.
- Metabolic Stability : Carbonitrile-containing analogs (e.g., CAS 1016493-10-9) might resist oxidative metabolism due to their electron-withdrawing groups, whereas the target compound’s ether linkages could be susceptible to hydrolysis.
Biological Activity
2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of piperazine derivatives. Its structural features, including a piperazine ring and a pyridine moiety, suggest potential biological activities that make it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
This compound features several functional groups that contribute to its biological properties, including:
- Piperazine ring : Known for its ability to interact with various receptors.
- Pyridine moiety : Often involved in enzyme inhibition and receptor binding.
- Methoxy group : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The compound may exhibit the following actions:
- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : The compound could inhibit enzymes involved in phosphodiesterase (PDE) pathways, which are critical in various physiological processes including vasodilation and neurotransmission .
Pharmacological Studies
Several studies have investigated the pharmacological effects of compounds similar to this compound. Notably:
| Study | Compound | Effect | Model |
|---|---|---|---|
| PDE5 Inhibitor | Blood pressure reduction | Spontaneously Hypertensive Rat (SHR) | |
| Pyridine Derivatives | Antibacterial activity | Various bacterial strains |
These studies demonstrate the potential of similar compounds to modulate blood pressure and exhibit antibacterial properties.
Case Studies
- PDE5 Inhibitors : A study highlighted the effectiveness of aminopyridopyrazinones as PDE5 inhibitors, showing significant blood pressure reduction in animal models. This suggests that compounds with similar structures could share these therapeutic effects .
- Antibacterial Activity : Research on five-membered heterocycles indicates that derivatives containing pyridine rings can effectively combat antibiotic-resistant bacteria, underscoring the potential applicability of this compound in developing new antibacterial agents .
Q & A
Basic: What are the standard synthetic routes for 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of the pyridine-3-carbonyl moiety with a piperazine derivative under conditions such as DMF or dichloromethane solvents, often catalyzed by palladium or copper-based catalysts .
- Functionalization of the oxan-4-ylmethoxy group , requiring precise temperature control (e.g., 60–80°C) to avoid side reactions.
- Final purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Yield Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .
Basic: How is the structural integrity and purity of this compound confirmed in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), oxan-4-ylmethoxy protons (δ 3.3–4.0 ppm), and pyridine carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: For crystalline derivatives, unit cell parameters and hydrogen-bonding networks are resolved to confirm stereochemistry .
Basic: What solvents and conditions are recommended for solubility testing and formulation studies?
Answer:
- Polar aprotic solvents (DMF, DMSO) are ideal for initial solubility screening due to the compound’s aromatic and heterocyclic moieties .
- Aqueous solubility can be enhanced using co-solvents (e.g., PEG 400) or pH adjustment (e.g., buffered solutions at pH 4–6) .
- LogP calculations (via HPLC or computational tools like Schrödinger’s QikProp) guide solvent selection for in vitro assays .
Advanced: How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Answer:
Common Issues and Solutions:
- Incomplete Activation of Carbonyl Group: Pre-activate the pyridine-3-carbonyl intermediate with EDCI/HOBt or DCC to improve coupling efficiency .
- Steric Hindrance: Replace bulky catalysts (e.g., Pd/C) with smaller ligands (e.g., CuI/1,10-phenanthroline) to enhance accessibility .
- Side Reactions: Add molecular sieves to absorb water or byproducts in moisture-sensitive steps .
Advanced: How should conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be analyzed?
Answer:
Methodological Approaches:
- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
- Off-Target Screening: Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific interactions .
- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent activity .
Advanced: What strategies ensure compound stability during long-term storage and in vitro assays?
Answer:
- Storage Conditions: Store lyophilized powder at –80°C under argon to prevent oxidation. For solutions, use DMSO (sterile-filtered) and avoid freeze-thaw cycles .
- Buffered Systems: In cell culture, add antioxidants (e.g., ascorbic acid) or serum albumin to mitigate hydrolysis .
- Stability Monitoring: Periodically analyze samples via HPLC-UV to detect degradation products (>95% purity threshold) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases, GPCRs) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Train models on analogues (e.g., triazolopyrimidine derivatives) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
